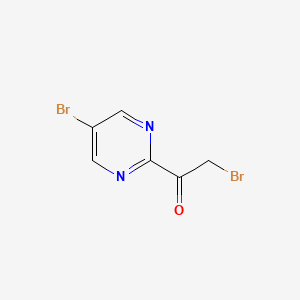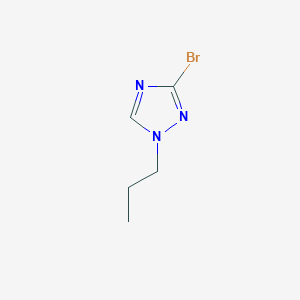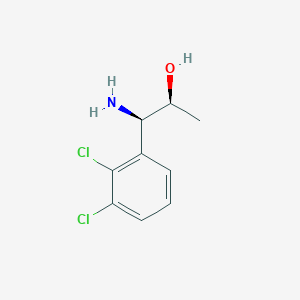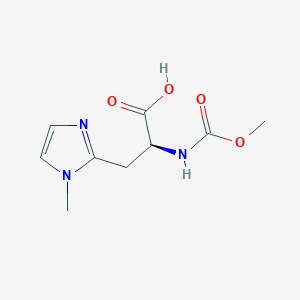
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a methoxycarbonyl group, an imidazole ring, and a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 1-methylimidazole.
Protection of Amino Group: The amino group of (S)-alanine is protected using a methoxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: The protected (S)-alanine is then coupled with 1-methylimidazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: This compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chiral center allows for selective binding to biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a different position of the imidazole ring.
(S)-2-((Methoxycarbonyl)amino)-3-(1H-imidazol-2-yl)propanoic acid: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the methoxycarbonyl group and the specific positioning of the methyl group on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1007913-07-6 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
(2S)-2-(methoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-12-4-3-10-7(12)5-6(8(13)14)11-9(15)16-2/h3-4,6H,5H2,1-2H3,(H,11,15)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
RCPZNLMYLXPYEJ-LURJTMIESA-N |
Isomerische SMILES |
CN1C=CN=C1C[C@@H](C(=O)O)NC(=O)OC |
Kanonische SMILES |
CN1C=CN=C1CC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


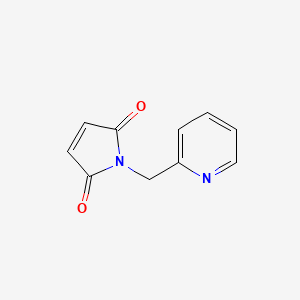

![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
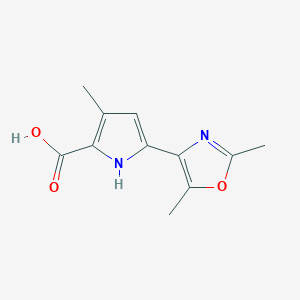
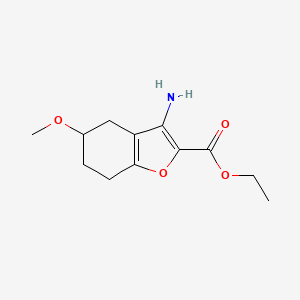
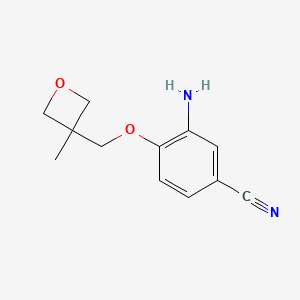
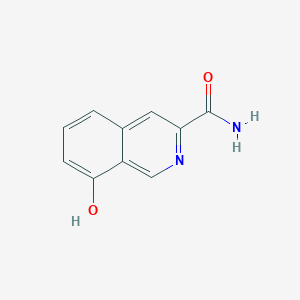
![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
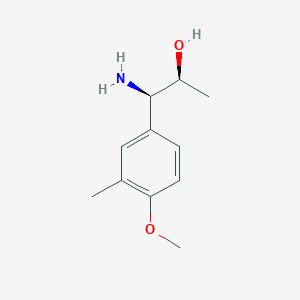
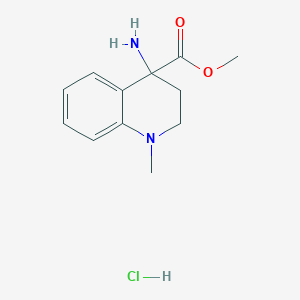
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
